molecular formula C11H16N6OS B11788081 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide

Katalognummer: B11788081
Molekulargewicht: 280.35 g/mol
InChI-Schlüssel: OTHWJRYJPMARRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is a chemical compound with the molecular formula C11H16N6OS It is a derivative of purine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acids and their interactions.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid
  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)ethanol
  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)propanoic acid

Uniqueness

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways

Eigenschaften

Molekularformel

C11H16N6OS

Molekulargewicht

280.35 g/mol

IUPAC-Name

2-(6-amino-9-butylpurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C11H16N6OS/c1-2-3-4-17-10-8(9(13)14-6-15-10)16-11(17)19-5-7(12)18/h6H,2-5H2,1H3,(H2,12,18)(H2,13,14,15)

InChI-Schlüssel

OTHWJRYJPMARRS-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=NC=NC(=C2N=C1SCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.